N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via an acetamide bridge to a fused imidazo-triazole ring system substituted with a p-tolyl group. This structure combines electron-rich aromatic systems (benzo[d][1,3]dioxole) with a sulfur-containing triazolothioether scaffold, which is frequently associated with bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-2-5-15(6-3-13)24-8-9-25-19(24)22-23-20(25)29-11-18(26)21-14-4-7-16-17(10-14)28-12-27-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEBYKSKWVCOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzo[d][1,3]dioxole moiety and an imidazole derivative, which are known for their pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Benzo[d][1,3]dioxole | Benzo[d][1,3]dioxole |
| Imidazole Derivative | Imidazole |
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 342.39 g/mol |
The presence of various functional groups contributes to its biological activity and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and pH. Advanced techniques like continuous flow reactors may enhance the efficiency of the synthesis process.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance:
- Activity against Bacteria : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Activity against Fungi : It also demonstrates antifungal properties against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 15.0 |
| HCT116 (Colon Cancer) | 12.0 |
These results indicate a promising profile for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors that are crucial for microbial survival or cancer cell proliferation. The presence of the imidazole ring is particularly relevant since imidazole derivatives are known to interact with biological targets effectively.
Case Studies
Several case studies have highlighted the biological applications of compounds similar to this compound:
- Antitubercular Activity : Research demonstrated that related compounds exhibited potent activity against Mycobacterium tuberculosis, with some derivatives achieving IC₅₀ values below 0.5 µM .
- Antiparasitic Effects : Compounds in this class have shown potential against parasitic infections such as Chagas disease caused by Trypanosoma cruzi, indicating a broad spectrum of action .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Molecular Interactions and Stability
- Hydrogen bonding : The amide and thioether groups in the target compound may form intermolecular H-bonds akin to those in ’s nitazoxanide derivative, stabilizing crystal packing .
- Electron effects : The p-tolyl group’s electron-donating methyl substituent could enhance π-stacking with aromatic residues in enzyme active sites, a feature absent in chloro- or fluoro-substituted analogs (e.g., 4d–f in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
